![molecular formula C25H30N2O5 B2945489 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid CAS No. 141925-90-8](/img/structure/B2945489.png)
6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid
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Overview
Description
This compound, also known as (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, has a molecular weight of 368.43 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
. This code can be used to generate a 3D structure of the molecule.
Scientific Research Applications
Peptide Synthesis
The Fmoc group is widely used as a protecting group for amino acids in the synthesis of peptides. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain, providing a reliable method for constructing complex peptides. For instance, Fields and Noble (2009) discuss the advancements in Fmoc solid-phase peptide synthesis, highlighting the methodology's versatility in synthesizing biologically active peptides and proteins under a variety of conditions, which underscores its orthogonal nature for bioorganic chemistry (Fields & Noble, 2009).
Fluorescence Studies
Fmoc-derivatives have been employed in fluorescence studies, particularly in the labeling of nucleosides and oligodeoxyribonucleotides. Singh and Singh (2007) demonstrated the use of novel fluorophores for labeling, which exhibited good fluorescence signals and enhanced hybridization affinity, indicating potential applications in biochemical assays and molecular biology (Singh & Singh, 2007).
Novel Biomaterials and Therapeutics
The versatility of Fmoc-protected amino acids extends to the development of hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety, emphasizing its importance in the design and development of novel effective materials and therapeutics (Bojarska et al., 2020).
Biochemical Applications
The Fmoc group's utility in protecting hydroxy-groups, as explored by Gioeli and Chattopadhyaya (1982), showcases its broader applications in biochemical synthesis, allowing for the selective protection and deprotection of functional groups in complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Safety And Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFLCNGHDGVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid |
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